Potassium 1H-indol-3-olate
Description
Properties
Molecular Formula |
C8H6KNO |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
potassium;1H-indol-3-olate |
InChI |
InChI=1S/C8H7NO.K/c10-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9-10H;/q;+1/p-1 |
InChI Key |
OVHOXLJXUZCUHN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Direct Deprotonation of Indole with Potassium Hydroxide
The most straightforward and commonly reported method for preparing this compound involves the reaction of indole with potassium hydroxide (KOH) in a suitable solvent such as ethanol or water. This reaction deprotonates the hydroxyl group at the 3-position of indole, forming the potassium salt.
-
$$
\text{Indole} + \text{KOH} \xrightarrow{\text{EtOH or H}2\text{O}} \text{this compound} + \text{H}2\text{O}
$$ -
- Solvent: Ethanol or water
- Temperature: Ambient to reflux conditions
- Reaction time: Several hours until complete deprotonation
-
- The choice of solvent affects solubility and reaction rate.
- Ethanol is often preferred for better solubility of organic substrates.
- The reaction is generally straightforward and yields the potassium salt in good purity.
| Parameter | Typical Value | Comments |
|---|---|---|
| Solvent | Ethanol or Water | Ethanol preferred for solubility |
| Base | Potassium Hydroxide | Strong base for deprotonation |
| Temperature | 25–78 °C (reflux) | Reflux in ethanol improves yield |
| Reaction Time | 2–6 hours | Monitored by TLC or pH |
| Product Purity | High | Purified by crystallization |
Research Findings and Analytical Data
Chemical and Physical Properties
| Property | Data |
|---|---|
| Molecular Formula | C8H6KNO |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not widely assigned |
| Solubility | Soluble in ethanol and water |
Characterization Techniques
- NMR Spectroscopy: ^1H and ^13C NMR confirm the indole ring structure and the presence of the potassium salt.
- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with this compound.
- Infrared Spectroscopy: Characteristic O–K stretching and indole ring vibrations.
- X-ray Crystallography: Occasionally used to confirm crystal structure and potassium coordination.
Reaction Monitoring and Yield
- Reaction progress is typically monitored by thin-layer chromatography (TLC) or pH measurement.
- Yields are generally high (>80%) when using ethanol as solvent and controlled reaction conditions.
Summary Table of Preparation Methods
| Method | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct deprotonation | Indole + KOH | Ethanol or water | Ambient to reflux | 80–95 | Simple, high yield, widely used |
| Acylation + base hydrolysis | Indole derivative + base | Various | Multi-step | Variable | More complex, less common for this salt |
| Metal-catalyzed functionalization | Indole + catalyst + base | Organic solvents | Specific catalysts | Variable | Used for complex derivatives |
Chemical Reactions Analysis
Types of Reactions
Potassium 1H-indol-3-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens, nitro groups, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of 1H-indole derivatives, including potassium 1H-indol-3-olate, as promising anticancer agents. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, such as colon (HCT-116), lung, breast, and skin cancers.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of synthesized indole derivatives, revealing that this compound demonstrated potent activity against HCT-116 cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .
Antibacterial Properties
The increasing prevalence of antibiotic-resistant bacteria has prompted research into alternative antimicrobial agents. This compound has shown promise in this area as well.
Case Study: Antibacterial Efficacy
In a study assessing various indole derivatives for their antibacterial activity, this compound was tested against strains of Mycobacterium tuberculosis and other pathogenic bacteria. The results indicated that the compound could inhibit bacterial growth effectively, suggesting its potential use in treating bacterial infections .
Biochemical Research
This compound serves as a significant biomarker in biochemical research. Its unique structural properties allow it to participate in various biochemical pathways and reactions.
Applications in Biochemical Pathways
The compound is utilized in studies related to enzyme inhibition and metabolic pathways. It has been implicated in research focusing on reactive oxygen species (ROS) formation and their role in cellular signaling processes .
Pharmaceutical Development
The pharmaceutical industry is increasingly interested in this compound for drug formulation due to its favorable pharmacokinetic properties.
Pharmacokinetic Profile
Studies have assessed the metabolic stability and bioavailability of this compound, revealing a promising pharmacokinetic profile that supports its development as a therapeutic agent. This profile includes favorable absorption characteristics and low toxicity levels .
Synthesis and Derivative Development
The synthesis of this compound and its derivatives is an area of active research. Various synthetic routes have been explored to enhance its efficacy and broaden its application scope.
Synthetic Approaches
Recent advancements include methods that improve yield and purity during synthesis. For example, the use of specific catalysts has been shown to facilitate more efficient reactions, yielding higher quantities of the desired product with fewer side products .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Potassium 1H-indol-3-olate involves its interaction with various molecular targets and pathways:
Plant Growth Regulation: It acts as a precursor to plant hormones, influencing growth and development.
Biological Activity: It binds to specific receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between Potassium 1H-indol-3-olate and related potassium salts of indole derivatives:
Physicochemical Properties
Limited data on solubility and stability are available for this compound. However, related compounds exhibit the following trends:
- Potassium 3-Indoleacetate : Highly water-soluble due to the polar acetate group; stable under inert atmospheres .
- Indoxyl Sulfate Potassium Salt : Moderately soluble in water; degrades under acidic conditions .
- 2-(6-Methyl-1H-indol-3-yl)acetic acid: Low aqueous solubility; used in non-polar organic syntheses .
Q & A
Q. What are the key spectroscopic and structural properties of Potassium 1H-indol-3-olate?
Answer: this compound is characterized by its molecular formula C₈H₆KNO₄S (molecular weight: 251.3 g/mol) and features an indole ring system linked to a sulfate group and a potassium counterion. Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): For resolving indole proton environments and sulfate group connectivity.
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., sulfate S=O stretching at ~1250 cm⁻¹).
Q. How should this compound be handled and stored to ensure stability?
Answer:
- Storage: Store in a desiccator at 2–8°C to prevent hygroscopic degradation.
- Handling: Use inert atmosphere (e.g., nitrogen glovebox) to avoid oxidation of the indole moiety.
- Safety: Refer to safety data sheets (SDS) for proper PPE (gloves, lab coat) and first-aid measures in case of exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Answer: Discrepancies in solubility (e.g., in water vs. ethanol) may arise from differences in purity, crystallinity, or measurement protocols. To address this:
Reproduce Conditions: Standardize solvent purity, temperature (±0.1°C), and agitation methods.
Analytical Validation: Use HPLC (C18 column, UV detection at 280 nm) to quantify dissolved compound and rule out degradation.
Statistical Analysis: Apply ANOVA to compare datasets and identify outliers .
Q. What experimental design strategies optimize the synthesis of indole-derived potassium salts?
Answer: While direct synthesis methods for this compound are not detailed in the literature, general strategies for analogous compounds include:
- Nucleophilic Substitution: React 3-hydroxyindole with sulfur trioxide complex followed by potassium hydroxide neutralization.
- Microfluidic Systems: Enhance yield and reproducibility by controlling reaction parameters (e.g., residence time, temperature gradients) in continuous flow .
Q. Hypothetical Optimization Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 40–50°C | Maximizes sulfonation |
| pH | 8.5–9.0 | Prevents indole ring hydrolysis |
| Solvent | Anhydrous DMF | Enhances solubility |
Reference:
Q. How can computational modeling aid in understanding the biological interactions of this compound?
Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding affinity to uremic toxin receptors (relevant to chronic kidney disease research).
- Molecular Dynamics (MD): Simulate sulfate group hydration dynamics in physiological buffers.
- DFT Calculations: Analyze electronic properties of the indole-sulfate system to explain redox behavior .
Q. What methodologies are recommended for analyzing this compound in biological matrices?
Answer:
- Sample Preparation: Deproteinize serum using acetonitrile (3:1 v/v) to isolate the compound.
- LC-MS/MS: Employ a hydrophilic interaction liquid chromatography (HILIC) column with MRM transitions m/z 251 → 152 (quantitative) and 251 → 80 (qualitative).
- Validation: Follow FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
